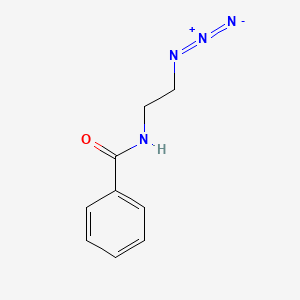

N-(2-Azidoethyl)benzamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

72200-26-1 |

|---|---|

Formule moléculaire |

C9H10N4O |

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

N-(2-azidoethyl)benzamide |

InChI |

InChI=1S/C9H10N4O/c10-13-12-7-6-11-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |

Clé InChI |

JCGANCYVCAOITN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NCCN=[N+]=[N-] |

Origine du produit |

United States |

Exploration of Chemical Reactivity and Transformation Mechanisms of N 2 Azidoethyl Benzamide

Azide (B81097) Group Reactivity in Cycloaddition Chemistry

The azide group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Insights

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction of azides, valued for its efficiency, regioselectivity, and biocompatibility. cdnsciencepub.com Unlike the uncatalyzed Huisgen cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC proceeds rapidly at room temperature to exclusively form the 1,4-disubstituted 1,2,3-triazole. acs.orgnih.gov The reaction is compatible with a wide array of functional groups, including the amide bond present in N-(2-Azidoethyl)benzamide. acs.org

The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates. prezi.com While the exact nature of the catalytically active species can be complex and involve various copper acetylide aggregates, a generally accepted mechanistic cycle has been established through experimental and computational studies. cdnsciencepub.comacs.org The key steps involve the coordination of the Cu(I) catalyst to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates its deprotonation to form a copper(I) acetylide. researchgate.net This acetylide species then reacts with the azide. Quantum mechanical studies suggest that the reaction proceeds through a six-membered copper metallacycle intermediate. nih.gov Subsequent rearrangement and protonolysis release the 1,4-triazole product and regenerate the Cu(I) catalyst. nih.govresearchgate.net The use of chelating azides, such as those with a neighboring pyridine (B92270) ring, has been shown to accelerate the reaction, suggesting that the amide oxygen in this compound could potentially play a similar, albeit weaker, coordinating role. prezi.com

Table 1: Mechanistic Steps of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Step | Description | Key Intermediates |

| 1. Catalyst Activation | In situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst. acs.org | Cu(I) species |

| 2. Alkyne Coordination | The terminal alkyne coordinates to the Cu(I) center. researchgate.net | π-complex |

| 3. Acetylide Formation | Deprotonation of the alkyne, often facilitated by a base or the solvent, to form a copper(I) acetylide. This is a key step in the catalytic cycle. prezi.comresearchgate.net | Copper(I) acetylide |

| 4. Azide Coordination | The azide (e.g., this compound) coordinates to the copper acetylide complex. researchgate.net | Copper-acetylide-azide complex |

| 5. Cyclization | The azide attacks the acetylide carbon in a stepwise manner, forming a six-membered copper-containing ring (metallacycle). nih.gov | Six-membered copper metallacycle |

| 6. Product Formation | The metallacycle rearranges and, upon protonolysis, collapses to the stable 1,2,3-triazole ring, releasing the product. nih.gov | 1,4-disubstituted 1,2,3-triazole |

| 7. Catalyst Regeneration | The Cu(I) catalyst is released and can re-enter the catalytic cycle. | Cu(I) species |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathways

To circumvent the potential in vivo toxicity of the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction pathway relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide without the need for a catalyst. nih.govcdnsciencepub.com The reaction is driven by the release of ring strain in the cyclooctyne upon forming the more stable, fused triazole ring.

The reactivity in SPAAC can be finely tuned by modifying the structure of the cyclooctyne. Strategies include increasing ring strain (e.g., through fusion of benzene (B151609) rings as in dibenzocyclooctyne, DIBO) and lowering the LUMO energy of the alkyne via electron-withdrawing groups, such as propargylic fluorine atoms (e.g., DIFO). cdnsciencepub.com this compound is an excellent substrate for SPAAC, reacting with various activated cyclooctynes under physiological conditions to form a stable triazole linkage. nih.govmdpi.com Recent studies have also shown that integrating electronic tuning with strain, for example by incorporating a nitrogen atom into the benzocyclooctyne framework, can further enhance reaction rates through specific dipole-dipole interactions in the transition state. wikipedia.org

Table 2: Examples of Cyclooctynes Used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Abbreviation | Full Name | Key Feature | Relative Reactivity |

| OCT | Cyclooctyne | Parent, simple cyclooctyne | Low |

| ALO | Azacyclooctyne | Heteroatom in the ring | Moderate |

| DIFO | Difluorinated Cyclooctyne | Electron-withdrawing fluorine atoms increase reactivity | High |

| DIBO / DBCO | Dibenzocyclooctyne | Fused aromatic rings increase strain and reactivity | High |

| BCN | Bicyclononyne | Fused bicyclic system, very stable yet reactive | High |

| DIFBO | Difluorobenzocyclooctyne | Combines ring strain with electronic activation | Very High |

Other 1,3-Dipolar Cycloaddition Reactions of Azides

While reactions with alkynes are the most common, the azide group of this compound can, in principle, undergo 1,3-dipolar cycloadditions with other dipolarophiles, such as alkenes and nitriles. organic-chemistry.orggeocities.ws These reactions are also variants of the Huisgen cycloaddition and typically require thermal conditions, as the dipolarophiles are less reactive than strained or copper-activated alkynes.

Reaction with Alkenes: The cycloaddition of an azide with an alkene leads to the formation of a non-aromatic triazoline ring. The reaction is generally most efficient with electron-deficient alkenes. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the triazoline product, which is strong evidence for a concerted [2+4] pericyclic mechanism. wikipedia.orgorganic-chemistry.org

Reaction with Nitriles: Azides can react with nitriles to form tetrazoles, another class of five-membered aromatic heterocycles. This reaction often requires harsh conditions, such as high temperatures or the use of Lewis acid catalysts. DFT studies on the cycloaddition of azides to C=N double bonds have shown high activation energy barriers for uncatalyzed reactions, supporting the need for forcing conditions. nih.gov

Nitrene-Generating Reactions and Subsequent Rearrangements

The azide group in this compound can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis, which involves the extrusion of nitrogen gas (N₂). mdpi.comijrpc.com The resulting N-benzamidoethylnitrene is a highly electron-deficient species that can undergo a variety of rapid subsequent reactions, most notably intramolecular C-H insertion.

The photolysis of aryl azides is a well-studied process that generates a singlet nitrene intermediate, which can then undergo ring expansion or intersystem cross to a more stable triplet nitrene. slideshare.net For an alkyl azide like this compound, the primary fate of the generated nitrene is insertion into a C-H bond. prepchem.com Given the structure of the molecule, intramolecular C-H insertion into one of the C-H bonds of the benzoyl group or, more likely, the ethyl backbone is possible. Insertion into a C-H bond on the adjacent carbon of the ethyl chain would lead to the formation of a stable three-membered aziridine (B145994) ring. Studies on the closely related (2-azidoethyl)benzene (B1267214) have shown that it can react with metal complexes to generate masked nitrene species that undergo intramolecular cyclization. researchgate.net

Nucleophilic and Electrophilic Interactions Involving the Azide Moiety

The azide group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Character: The terminal nitrogen atom of the azide is nucleophilic. This is fundamental to its reactivity in cycloaddition reactions, where it attacks the electrophilic carbon of the dipolarophile (e.g., the copper acetylide). researchgate.net The azide ion (N₃⁻) is known to be an excellent nucleophile in SN2 reactions for creating C-N bonds. While the covalent azide in this compound is less nucleophilic than the free ion, this inherent character drives its participation in cycloadditions.

Electrophilic Interactions: The azide group can be attacked by nucleophiles or reducing agents. A common transformation is the reduction of the azide to a primary amine. This can be achieved with various reagents, such as triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction) or catalytic hydrogenation. In these reactions, the azide group formally accepts electrons, demonstrating its electrophilic nature. The reaction with Lewis acids can also activate the azide, as seen in certain Schmidt reactions where an azide attacks a ketone activated by a protic or Lewis acid.

Amide Bond Stability and Reactivity in this compound Systems

The amide bond is known for its exceptional stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, creating a planar and rigid structure that is resistant to cleavage. The amide group in this compound is stable under a wide range of conditions, including those used for CuAAC and SPAAC reactions. acs.org

However, the amide bond is not completely inert. It can be cleaved via hydrolysis under forcing acidic or basic conditions. prezi.commdpi.com

Acid-Catalyzed Hydrolysis: In strong acid, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. cdnsciencepub.com This leads to a tetrahedral intermediate that collapses to yield benzoic acid and the protonated amine, 2-azidoethan-1-ammonium.

Base-Catalyzed Hydrolysis: Under strong basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. prezi.comijrpc.com This is generally a slower process than acid-catalyzed hydrolysis because the carbonyl is not activated by protonation. The reaction proceeds through a tetrahedral intermediate which then expels the amide anion to form benzoic acid (which is immediately deprotonated to benzoate) and 2-azidoethan-1-amine.

Beyond hydrolysis, amide bonds can participate in other transformations like transamidation under specific catalytic conditions, though this is less common. nih.gov

Applications of N 2 Azidoethyl Benzamide in Chemical Biology and Biomedical Research

Bioorthogonal Chemistry Strategies Leveraging N-(2-Azidoethyl)benzamide Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes researchgate.net. The azide (B81097) group, a central feature of this compound, is a key player in this field because it is virtually absent in biological systems and exhibits unique reactivity with specific chemical partners escholarship.org. This allows for the precise chemical modification of azide-labeled biomolecules in complex environments like live cells.

Two primary bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition. escholarship.orgnih.govnih.gov

Staudinger Ligation : This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. It was one of the first bioorthogonal reactions developed and has been used to label glycoproteins on cell surfaces. nih.govnih.gov However, it is often limited by slow reaction kinetics. researchgate.netnih.gov

Azide-Alkyne Cycloaddition : This is a [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring escholarship.org. There are two main versions:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is extremely efficient and widely used, but the copper catalyst's toxicity can be a concern for in vivo applications. escholarship.orgnih.govresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a toxic catalyst, this method uses a strained cyclooctyne (B158145) that reacts rapidly with azides. SPAAC is well-suited for live-cell and in vivo labeling. escholarship.orgnih.gov

| Reaction | Reactants | Key Feature | Primary Application Area |

|---|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | Forms a stable amide bond; no catalyst required. | Cell surface labeling, proteomics. |

| CuAAC | Azide + Terminal Alkyne | Very fast and high-yielding; requires copper catalyst. | In vitro labeling, fixed cells, proteomics. |

| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | No catalyst required; suitable for live systems. | Live cell imaging, in vivo bioconjugation. |

In vivo bioconjugation involves the covalent modification of molecules within a living organism. Derivatives of this compound are used to introduce the azide handle into biomolecules, which can then be targeted by probes in vivo. For these applications, SPAAC is the most widely used technique due to its biocompatibility, as it avoids the cellular toxicity associated with the copper catalyst used in CuAAC escholarship.orgresearchgate.net.

Researchers can metabolically incorporate azide-functionalized precursors (e.g., amino acids or sugars) into cellular components. Once the azide is in place, a probe containing a strained alkyne, such as a fluorophore or an affinity tag, is administered. The probe then selectively reacts with the azide-tagged biomolecule inside the living organism, enabling researchers to track its location and function in real-time. This strategy has been successfully used to label glycoproteins on the surface of cells within live mice. nih.gov

A powerful application of azide-based bioorthogonal chemistry is the selective labeling of specific classes of biomolecules. This is typically achieved by designing azide-containing metabolic precursors that mimic natural building blocks. Cells take up these precursors and incorporate them into newly synthesized macromolecules.

Proteins : To label newly synthesized proteins, cells can be cultured with azide-bearing analogs of methionine, such as azidohomoalanine (AHA) nih.gov. These unnatural amino acids are incorporated into proteins during translation. The azide handle on these proteins can then be reacted with an alkyne-functionalized probe for visualization or purification.

Glycans : Glycans, or sugar chains, on cell surfaces can be labeled by providing cells with azide-containing unnatural sugars, such as N-azidoacetylgalactosamine (GalNAz) nih.govkinxcdn.com. The cell's metabolic machinery incorporates these sugars into glycoproteins, which can then be selectively tagged using click chemistry nih.gov. This approach is fundamental to studying glycosylation.

Nucleic Acids : Azide-modified nucleosides can be incorporated into DNA or RNA during replication and transcription, allowing for the specific labeling of newly synthesized nucleic acids. This has been used to study DNA replication and visualize RNA in cells.

Functionalization of Biological Systems for Imaging and Analysis

Once biomolecules are tagged with an azide handle, they can be functionalized with a wide array of probes for imaging and analysis. This two-step approach—metabolic incorporation of an azide followed by bioorthogonal ligation to a probe—provides great flexibility and specificity. researchgate.net

Cellular imaging is a primary application of this technology. By attaching a fluorescent dye containing a complementary reactive group (e.g., a strained alkyne) to the azide-tagged biomolecule, scientists can visualize the localization, trafficking, and dynamics of proteins, glycans, and other molecules in living cells with high specificity nih.gov.

The development of imaging probes is a crucial aspect of this process. An ideal probe should be:

Cell-permeant to access intracellular targets.

Highly reactive with the azide handle for efficient labeling.

Fluorogenic , meaning it only becomes brightly fluorescent after reacting with its target, which minimizes background signal from unreacted probes. nih.gov

Recent developments have produced sophisticated probes, such as BODIPY-derived dyes containing cyclooctyne, for clear imaging of specific intracellular proteins like histones and tubulin. nih.gov

Glycomics, the comprehensive study of the glycome (the complete set of sugars in an organism), heavily relies on metabolic labeling with azide-modified sugars kinxcdn.com. After incorporation, the azide-tagged glycans can be enriched from cell lysates using an alkyne-biotin probe and subsequently identified and quantified by mass spectrometry. This allows for the profiling of changes in glycosylation associated with different cellular states or diseases.

Similarly, this strategy can be extended to metabolite profiling. Small-molecule metabolites can be synthesized with azide handles to track their metabolic fate and identify their cellular interaction partners. This provides a powerful tool for understanding metabolic pathways and drug mechanisms.

Development of Chemical Probes and Activity-Based Profiling Agents

Beyond simple detection, the azide group is integral to the design of sophisticated chemical probes and activity-based profiling (ABP) agents. Chemical probes are small molecules used to study and manipulate the function of proteins and other biomolecules. nih.govnih.gov

Activity-based protein profiling (ABPP) is a chemical proteomic technique that uses specialized chemical probes, known as activity-based probes (ABPs), to measure the functional state of enzymes directly in native biological systems nih.govbattelle.org. An ABP typically consists of three parts:

A reactive group (the "warhead") that covalently binds to the active site of a target enzyme.

A reporter tag (like biotin or a fluorophore) for detection and enrichment.

A linker connecting the two.

Derivatives of this compound can be used to synthesize ABPs where the azide serves as a bioorthogonal handle. This design allows for a two-step ABPP approach. First, the ABP without the bulky reporter tag reacts with its target enzyme in a live cell or cell lysate. Then, the azide handle on the now-covalently-bound probe is used to attach a reporter tag (e.g., alkyne-biotin) via click chemistry for subsequent analysis battelle.org. This modular approach increases the cell permeability of the initial probe and provides flexibility in choosing the reporter tag.

Targeted Delivery Systems and Prodrug Design Utilizing Azide Chemistry

The azide functional group, a key component of this compound, plays a pivotal role in the innovative design of targeted drug delivery systems and prodrugs. Its unique chemical reactivity, particularly in bioorthogonal "click chemistry," allows for the precise conjugation of therapeutic agents to targeting moieties, enhancing their delivery to specific sites within the body and minimizing off-target effects. Furthermore, the azide group can be incorporated into prodrug formulations, which remain inactive until they reach the target site and are triggered by specific physiological conditions.

One of the most powerful applications of azide chemistry in targeted delivery is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two types of "click chemistry". nih.govaxispharm.com These reactions enable the efficient and specific attachment of drugs or imaging agents to a variety of delivery vehicles, such as nanoparticles and antibodies. hiyka.comnih.gov For instance, nanoparticles can be functionalized with azide groups, allowing for the subsequent attachment of targeting ligands like antibodies or peptides that recognize specific cell surface receptors, such as those overexpressed on cancer cells. nih.govhiyka.com This ensures that the therapeutic payload is delivered directly to the diseased tissue, thereby increasing efficacy and reducing systemic toxicity. hiyka.com

Metabolic glycoengineering is another sophisticated strategy that utilizes azide chemistry for targeted drug delivery. nih.gov In this approach, cells are treated with an unnatural sugar that has an azide group. nih.gov This azido-sugar is metabolized and incorporated into the cell-surface glycans, effectively displaying azide groups on the cell surface. nih.gov A drug-loaded nanoparticle functionalized with a complementary alkyne can then "click" onto these azide-bearing cells, achieving highly specific cell targeting. nih.gov

In the realm of prodrug design, the azide group can serve as a "lock" that keeps a drug inactive until it reaches a specific biological environment. nih.govacs.org For example, a prodrug can be designed with an azide group that is cleaved under the reductive conditions often found in tumor microenvironments. nih.gov This cleavage would then release the active drug specifically at the tumor site, minimizing damage to healthy tissues. nih.gov Azide-containing prodrugs can also be engineered to have an increased half-life and improved ability to penetrate cellular barriers, such as the blood-brain barrier. google.com

The versatility of azide chemistry provides a robust platform for the development of next-generation targeted therapies and prodrugs. The principles demonstrated in various research studies can be conceptually applied to compounds like this compound, highlighting its potential as a building block in creating more effective and less toxic biomedical treatments.

Research Findings on Azide-Functionalized Delivery Systems

| Delivery System | Targeting Ligand | Therapeutic Agent | Method of Conjugation | Target | Reference |

| Gold Nanoparticles | Tumor-specific antibodies | Anticancer drugs | Click Chemistry (Azide-Alkyne Cycloaddition) | Cancer cells | hiyka.com |

| Porous Silicon Nanoparticles | RGD peptides | Sorafenib | Copper-free Click Chemistry | Cancer cells | nih.gov |

| Chitosan Nanoparticles | Bicyclononyne (BCN) | Imaging agents/drugs | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-labeled tumor cells | nih.gov |

| Antibody-Drug Conjugate (ADC) | Brentuximab | Monomethyl auristatin E (MMAE) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CD30-positive lymphomas | axispharm.com |

Examples of Azide-Based Prodrug Design

| Prodrug Concept | Activation Trigger | Active Drug Released | Intended Application | Mechanism of Action | Reference |

| Aminoferrocene-based prodrug | Reduction of azide group in the presence of glutathione | Iron ions and iminoquinone methides | Cancer therapy | Induces oxidative stress in cancer cells | nih.gov |

| Azide-locked dual drug nanoparticle | Hydrogen sulfide (H₂S) | Camptothecin (CPT) and Gemcitabine (GT) | Colon tumor therapy | H₂S-responsive cleavage of the azide group to release the active drugs | nih.govacs.org |

| Azide derivatives of therapeutic amines, ketones, and hydroxy-substituted compounds | In vivo conversion | Corresponding active amine, ketone, or hydroxy drug | Various diseases | Increased half-life and improved cell penetration | google.com |

| Zidovudine (AZT) prodrugs | Thiol-responsive cleavage | Zidovudine (AZT) | HIV treatment | Self-immolative linker releases the active drug in the presence of thiols | mdpi.com |

Integration of N 2 Azidoethyl Benzamide in Materials Science and Polymer Chemistry

Polymer Functionalization and Grafting via Azide-Alkyne Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful method for polymer modification that offers high yields and specificity. google.comtcichemicals.com N-(2-Azidoethyl)benzamide serves as a key reagent in this process, enabling the covalent attachment of benzamide (B126) groups to polymer backbones. This post-polymerization modification strategy is advantageous as it allows for the synthesis of functional polymers with well-defined structures and tailored properties. rsc.orgbenicewiczgroup.com

In a typical approach, a polymer is first synthesized to contain alkyne functional groups. These alkyne-functionalized polymers are then reacted with this compound in the presence of a copper(I) catalyst. The azide (B81097) group of this compound readily reacts with the alkyne groups on the polymer, forming a stable triazole linkage and effectively grafting the benzamide moiety onto the polymer chain. acs.orgsigmaaldrich.com This method has been successfully applied to various polymer systems, including polyacetylenes and poly(2-azidoethyl methacrylate) (PAzMA). rsc.orgbenicewiczgroup.com For instance, the functionalization of PAzMA with phenylacetylene (B144264) via CuAAC resulted in a functional polymer with a well-controlled molecular weight distribution, confirming the retention of the azide side chains during polymerization. benicewiczgroup.com

The introduction of the benzamide group can significantly alter the properties of the parent polymer, such as its solubility, thermal stability, and mechanical strength. For example, the modification of polyacetylene with N,N-Boc2-benzamide derivatives has been shown to induce helical structures and enhance luminescence. rsc.org

The following table provides examples of polymer systems functionalized using azide-alkyne click chemistry with reagents similar to or including this compound:

| Polymer Backbone | Alkyne or Azide Functionality | Click Chemistry Reagent | Resulting Functional Polymer | Reference |

| Polyacetylene | N,N-Boc2-benzamide group | Amine nucleophiles | Polymers with helical structures and enhanced luminescence | rsc.org |

| Poly(2-azidoethyl methacrylate) | Pendant azide groups | Phenylacetylene | Functional polymer with triazole linkages | benicewiczgroup.com |

| Polystyrene | Terminal bromide converted to azide | Alkyne-functionalized molecules | End-functionalized polystyrene | sigmaaldrich.com |

| Poly(ethylene glycol) | Hydroxyl terminus converted to azide | Pentynoic acid | PEG with terminal alkyne for further clicking | sigmaaldrich.com |

Fabrication of Functionalized Surfaces for Biomolecular Recognition

The ability to tailor the surface properties of materials is crucial for applications in biotechnology and diagnostics. This compound and similar azide-containing molecules are instrumental in the fabrication of functionalized surfaces designed for specific biomolecular recognition. nih.gov The principle relies on immobilizing these molecules onto a surface, thereby presenting the benzamide or other functional groups for interaction with target biomolecules.

One common strategy involves coating a surface with a polymer or self-assembled monolayer that contains alkyne groups. Subsequently, this compound can be "clicked" onto this surface via CuAAC. nih.gov This creates a surface decorated with benzamide moieties that can participate in specific binding events, such as with proteins or other biological macromolecules. The high efficiency and orthogonality of the click reaction ensure that the functionalization occurs without disrupting the underlying surface or the activity of the immobilized molecule. d-nb.info

An example of this approach is the functionalization of polymeric surfaces for carbohydrate recognition. nih.gov In such systems, an alkyne-functionalized surface is prepared, and an azide-containing carbohydrate is attached via click chemistry. nih.gov This creates a "glyco-surface" that can be used to study carbohydrate-protein interactions, which are fundamental to many biological processes. nih.gov The use of a quartz crystal microbalance (QCM) allows for the real-time monitoring of binding events at these functionalized surfaces. nih.gov

The versatility of this method allows for the creation of a wide array of functional surfaces for applications such as:

Biosensors: Detecting specific analytes through binding events at the functionalized surface.

Immunoassays: Immobilizing antibodies or antigens for diagnostic purposes.

Cell adhesion studies: Investigating the interactions between cells and specific surface chemistries.

Engineering of Sequence-Defined Oligomers and Polymeric Architectures

The quest to create synthetic polymers with the same level of sequence control and structural precision as biological macromolecules like proteins and DNA is a major challenge in polymer chemistry. rsc.orgnih.gov this compound and other azide-functionalized monomers are valuable tools in the construction of sequence-defined oligomers and complex polymeric architectures. rsc.org The robust and highly efficient nature of the azide-alkyne click reaction is central to these synthetic strategies. rsc.org

In the synthesis of sequence-defined oligomers, monomers containing either an azide or an alkyne group are sequentially added to a growing chain. rsc.org The use of this compound as a building block allows for the precise placement of a benzamide unit at a specific position within the oligomer sequence. This step-wise approach, often performed on a solid support, enables the creation of oligomers with a defined sequence of different functional monomers. rsc.orgchemrxiv.org The resulting 1,2,3-triazole ring formed from the click reaction serves as a stable and robust linker between the monomer units. rsc.org

This methodology has been employed to create biomimetic oligomers where the triazole linkage acts as a bioisostere for the amide bond found in peptides. rsc.org Furthermore, it allows for the synthesis of non-biomimetic sequence-defined polytriazoles with novel properties and functions. rsc.org The ability to control the monomer sequence opens up possibilities for designing polymers that can fold into specific three-dimensional structures or display unique recognition and catalytic properties. nih.govnih.gov

The development of automated synthesis platforms has further accelerated the progress in this field, allowing for the rapid and efficient production of libraries of sequence-defined oligomers for high-throughput screening and materials discovery. rsc.orgchemrxiv.org

Spectroscopic Characterization and Computational Investigations of N 2 Azidoethyl Benzamide

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of N-(2-Azidoethyl)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the nuclei within the molecule.

Detailed analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic protons of the benzoyl group and the aliphatic protons of the azidoethyl chain. The aromatic protons typically appear as multiplets in the downfield region (δ 7.41-7.79 ppm), while the methylene (B1212753) (CH₂) groups of the ethyl chain are observed as multiplets further upfield (δ 3.56-3.64 ppm). rsc.org

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon of the amide group is typically found at the lowest field (around δ 167 ppm), followed by the aromatic carbons. The carbons of the ethyl group, being more shielded, appear at higher fields, with the carbon atom bonded to the azide (B81097) group resonating at approximately δ 51.50 ppm and the one adjacent to the amide nitrogen at around δ 40.00 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.77-7.79 | d, J=12.20 Hz | 2H, Aromatic (ortho to C=O) | rsc.org |

| ¹H | 7.41-7.54 | m | 3H, Aromatic (meta, para to C=O) | rsc.org |

| ¹H | 3.56-3.64 | m | 4H, -CH₂CH₂- | rsc.org |

| ¹³C | 167.53 | s | C=O (Amide) | rsc.org |

| ¹³C | 134.29 | s | Aromatic (quaternary) | rsc.org |

| ¹³C | 131.65 | s | Aromatic (CH, para) | rsc.org |

| ¹³C | 128.61 | s | Aromatic (CH, meta) | rsc.org |

| ¹³C | 127.03 | s | Aromatic (CH, ortho) | rsc.org |

| ¹³C | 51.00 | s | -CH₂-N₃ | rsc.org |

| ¹³C | 39.50 | s | -NH-CH₂- | rsc.org |

Note: Data interpreted from reported values for a representative synthesis. rsc.org Slight variations may occur based on experimental conditions.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups within this compound. The most prominent and diagnostic absorption is the strong, sharp peak characteristic of the azide (-N₃) group's asymmetric stretching vibration, which typically appears in the range of 2100–2150 cm⁻¹. rsc.org Other significant peaks include the N-H stretching vibration of the secondary amide at approximately 3300-3400 cm⁻¹ and the strong carbonyl (C=O) stretch of the amide group around 1640-1680 cm⁻¹. rsc.org

Mass Spectrometry (MS) confirms the molecular weight and provides information about the molecule's fragmentation pattern. Using electrospray ionization time-of-flight (ESI-TOF) mass spectrometry, this compound shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 191.092. rsc.org This corresponds to the expected molecular formula C₉H₁₀N₄O. guidechem.com The fragmentation pattern of benzamides typically involves the loss of the amide side chain to produce a stable benzoyl cation (m/z 105), which can further fragment to a phenyl cation (m/z 77). researchgate.net

Table 2: Key IR and MS Data for this compound

| Technique | Feature | Value | Assignment | Reference |

|---|---|---|---|---|

| IR | Azide Stretch (ν asym) | ~2101 cm⁻¹ | -N₃ | rsc.org |

| IR | N-H Stretch (ν) | ~3350 cm⁻¹ | Amide N-H | rsc.org |

| IR | Carbonyl Stretch (ν) | ~1665 cm⁻¹ | Amide C=O | rsc.org |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. nih.govresearchgate.net

While specific crystallographic data for this compound is not available in the surveyed literature, an analysis would be expected to reveal key structural details. For instance, it would confirm the planarity of the benzamide (B126) group and detail the intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing. researchgate.net Such studies on related benzamide structures have been crucial in understanding their solid-state behavior. nih.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, offer powerful insights into the electronic structure, reactivity, and potential biomolecular interactions of this compound where experimental data may be limited.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. doaj.org DFT calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density. ajol.info Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. doaj.orgrsc.org

Although specific DFT studies on this compound have not been reported in the reviewed literature, research on analogous molecules demonstrates its utility. ajol.inforsc.org For this compound, DFT could be used to model the electron-withdrawing nature of the azide and benzoyl groups, generate a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic or nucleophilic attack, and predict vibrational frequencies to complement experimental IR data. doaj.orgrsc.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is widely used in drug discovery to understand potential protein-ligand interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov

While no molecular docking studies have been specifically published for this compound, the benzamide scaffold is common in many biologically active molecules. Docking studies on various benzamide derivatives have been performed to explore their binding modes with enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and cyclooxygenase-2 (COX-2). nih.govnih.gov Such studies for this compound could elucidate its potential to interact with specific biological targets, with the azide group offering a handle for "click chemistry" applications after a binding event. Molecular dynamics simulations could further be employed to assess the stability of any predicted protein-ligand complexes over time. rsc.org

Perspectives and Emerging Research Avenues for N 2 Azidoethyl Benzamide

Innovations in Synthetic Methodologies for Azide-Benzamide Compounds

The synthesis of azide-benzamide compounds, including N-(2-azidoethyl)benzamide, is an area of active research, with a focus on developing more efficient, safer, and versatile methods. Traditional methods often involve the use of potentially hazardous reagents and may have limitations in terms of substrate scope and reaction conditions. Recent innovations aim to overcome these challenges.

One established route to a related compound, p-(2-azidoethyl)benzamide, involves a multi-step synthesis starting from p-(2-bromoethyl)-acetophenone. This process includes reaction with sodium azide (B81097), oxidation to form p-(2-azidoethyl)benzoic acid, conversion to the acid chloride, and subsequent amidation. prepchem.com Another approach involves the reaction of 3-carboxy-7-methoxycoumarin with 2-azidoethanamine hydrochloride to produce N-(2-azidoethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide. mdpi.com

Innovations in this field include the development of continuous-flow synthesis methods. For instance, a two-step continuous-flow process has been developed for the synthesis of N-(2-aminoethyl)acylamides through the ring-opening and hydrogenation of oxazolines, which could be adapted for azide-containing analogs. lookchem.com Furthermore, high-throughput synthesis methods are being explored to create libraries of azide compounds suitable for "click" chemistry and in situ screening. lookchem.com

The use of alternative reagents is also a key area of innovation. For example, the Goddard-Borger reagent has been used for the preparation of aliphatic azides. mdpi.com Transition-metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation, offer a direct method for the azidation of benzamide (B126) aryl rings. Palladium-catalyzed azidocarbonylation of iodoarenes provides another novel route to aroyl azides. acs.org These newer methods often provide milder reaction conditions and greater functional group tolerance.

Table 1: Comparison of Synthetic Methodologies for Azide-Benzamide Analogs

| Method | Starting Materials | Reagents | Key Features |

| Classical Synthesis | p-(2-bromoethyl)-acetophenone | Sodium azide, sodium hypobromite, thionyl chloride, ammonia | Multi-step, traditional reagents prepchem.com |

| Coumarin-based Synthesis | 3-carboxy-7-methoxycoumarin, 2-azidoethanamine hydrochloride | Triethylamine | Leads to fluorescent coumarin-benzamide hybrids mdpi.com |

| Rhodium-Catalyzed C-H Azidation | N-(2,2,2-Trifluoroethyl)benzamide | Trimethylsilyl azide (TMSN₃), [Cp*RhCl₂]₂, AgBF₄ | Direct azidation of the aryl ring |

| Palladium-Catalyzed Azidocarbonylation | Iodoarenes | Carbon monoxide, sodium azide, Xantphos-Pd catalyst | Heck-type carbonylation, high functional group tolerance acs.org |

| Debenzoylative Diazo Transfer | β-diketone | Sulfonyl azide (e.g., p-NBSA), DBU | Used for α-diazoketones, can be challenging to purify nih.gov |

Expanding the Scope of Bioorthogonal Transformations in Complex Biological Systems

The azide group in this compound is a key functional group for bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules in living systems. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage. tcichemicals.com

The versatility of the azide group allows it to participate in various bioorthogonal ligations. rockefeller.edu This has led to the development of numerous applications in glycobiology, including the non-invasive imaging of glycans, glycomics studies, and the manipulation of viral surfaces for drug discovery. nih.gov

Current research is focused on expanding the toolkit of bioorthogonal reactions and applying them to more complex biological questions. This includes the development of new catalysts and reaction conditions that are even more biocompatible and efficient. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-disubstituted triazoles, complementing the 1,4-isomers produced by CuAAC. acs.org

Furthermore, researchers are exploring catalyst-free bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the potential toxicity of copper catalysts. The Staudinger ligation, which involves the reaction of an azide with a phosphine, is another important bioorthogonal reaction that has been widely used. nih.gov These advancements are enabling the study of biological processes with greater precision and in more complex environments.

Novel Applications in Interdisciplinary Fields Utilizing Azide-Benzamide Scaffolds

The unique properties of the azide-benzamide scaffold have led to its application in a variety of interdisciplinary fields beyond traditional medicinal chemistry. The ability to participate in "click" chemistry has made these compounds valuable tools in materials science and chemical biology.

In materials science, azide-functionalized benzamides can be incorporated into polymers. The azide group can be used for cross-linking, for example, under UV light, to enhance the mechanical and thermal properties of the material. Azide-benzamide scaffolds are also being explored in the development of hydrogels for tissue engineering. These hydrogels can be functionalized with bioactive molecules to mimic the extracellular matrix and promote cell growth. nih.gov

In the field of chemical biology, azide-benzamide derivatives are used as chemical probes to study biological processes. For example, they can be used to label and identify the targets of drugs or to visualize specific biomolecules within a cell. The benzamide portion of the molecule can be designed to bind to a specific protein, while the azide group provides a handle for attaching a reporter molecule, such as a fluorescent dye. mdpi.com

The development of sp³-enriched small molecules is another area where azide-benzamide scaffolds are proving useful. These molecules have greater three-dimensional complexity, which can lead to improved drug candidates. Methodologies are being developed to rapidly generate diverse sp³-enriched scaffolds from cyclic aziridine (B145994) amides. acs.org

Table 2: Interdisciplinary Applications of Azide-Benzamide Scaffolds

| Field | Application | Key Feature of Azide-Benzamide Scaffold |

| Materials Science | Polymer cross-linking | Azide group enables photochemical cross-linking |

| Tissue Engineering | Bioactive hydrogels | Azide allows for functionalization with bioactive molecules nih.gov |

| Chemical Biology | Chemical probes | Benzamide provides binding specificity, azide for reporter attachment mdpi.com |

| Drug Discovery | sp³-enriched scaffolds | Aziridine amide precursors for generating complex molecules acs.org |

| Anthelmintic Research | Bioisosteric replacement | Triazole formed from azide serves as an amide bioisostere mdpi.com |

Challenges and Future Directions in Azide-Benzamide Research

Despite the significant progress in the chemistry and application of azide-benzamide compounds, several challenges and exciting future directions remain.

One of the primary challenges is the perceived risk associated with organic azides, as some can be explosive. unibo.it While many commonly used azides in research are relatively stable, developing even safer and more stable azide-containing reagents and synthetic methods remains a priority. unibo.it Continuous-flow chemistry offers a promising approach to mitigate safety concerns by generating and using hazardous intermediates in situ, minimizing their accumulation. nih.gov

Another challenge lies in achieving highly selective transformations. For example, in transition-metal-catalyzed C-H activation, controlling the regioselectivity of the azidation can be difficult. Similarly, in bioorthogonal labeling, ensuring that the reaction is truly orthogonal and does not have any off-target effects is crucial. nih.gov

Future research will likely focus on several key areas. The development of novel catalytic systems for azide-benzamide synthesis will continue to be a major focus, with an emphasis on sustainability and efficiency. researchgate.net This includes the use of earth-abundant metal catalysts and photocatalytic methods.

Expanding the scope of bioorthogonal reactions involving azides will open up new avenues for studying biological systems with unprecedented detail. This could involve developing reactions that are faster, more specific, and can be used in combination with other bioorthogonal transformations for multiplexed labeling.

Furthermore, the design and synthesis of novel azide-benzamide-based materials with tailored properties for applications in areas such as electronics, sensing, and drug delivery is a promising area of research. The versatility of the azide-benzamide scaffold, combined with the power of "click" chemistry, provides a rich platform for the creation of new functional molecules and materials.

Q & A

Basic: What synthetic strategies are recommended for N-(2-Azidoethyl)benzamide, and how can side reactions be mitigated?

Methodological Answer:

The synthesis typically involves a two-step process:

Amide Formation : React benzoyl chloride with 2-azidoethylamine in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to suppress azide decomposition .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, as azides are prone to side reactions like Staudinger or Huisgen cycloadditions.

Optimization Tips :

- Maintain low temperatures (<10°C) during synthesis to avoid exothermic decomposition of the azide group.

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the azide group via asymmetric stretching at ~2100–2150 cm⁻¹. Overlaps with alkyne or nitrile peaks require complementary techniques .

- ¹H/¹³C NMR : Assign the ethylazide chain (δ ~3.5 ppm for –CH₂–N₃) and benzamide aromatic protons (δ 7.4–8.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- HRMS : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error. Note: ESI-MS may require derivatization to enhance ionization efficiency.

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use a single crystal (size ~0.2–0.3 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge-flipping. Refinement via SHELXL with anisotropic displacement parameters improves accuracy .

- Challenges :

Advanced: What computational approaches predict the reactivity of this compound in click chemistry?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the azide’s electrophilicity. Compare HOMO-LUMO gaps with experimental reaction rates (e.g., CuAAC kinetics) .

- MD Simulations : Study solvation effects in DMSO/water mixtures using GROMACS to assess steric hindrance around the azide group .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent-induced shifts) .

Advanced: How do structural modifications (e.g., substituents on benzamide) alter biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the benzamide ring. Assess cytotoxicity via MTT assays (IC₅₀ values) .

- Crystallographic Analysis : Correlate substituent effects with hydrogen-bonding patterns (e.g., –NO₂ enhances π-π stacking in crystal lattices, altering solubility) .

- Data Contradictions : If bioactivity trends conflict with computational predictions, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvent models .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Keep at –20°C in amber vials under inert gas. Avoid proximity to reducing agents (e.g., Zn, Fe) to prevent explosive decomposition .

- Waste Disposal : Neutralize azide waste with NaNO₂/HCl (1:1 v/v) in a fume hood before aqueous disposal. Document disposal via institutional EH&S protocols .

Basic: How is the azide group’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Stability Assays :

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C for 24h. Monitor azide degradation via FT-IR .

- Thermal Stability : Use DSC/TGA to detect exothermic peaks >100°C, indicating decomposition thresholds .

- Mitigation : Add stabilizers (e.g., 1% hydroquinone) to reaction mixtures for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.